molecular formula C14H20N2O2S B5719910 N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea

N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea

Cat. No. B5719910
M. Wt: 280.39 g/mol
InChI Key: PSUVTEOUWWNZMA-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea (CPPU) is a synthetic plant growth regulator that belongs to the family of phenylurea compounds. CPPU has been widely used in the agricultural industry to increase fruit size and yield in various crops, including apples, grapes, kiwifruit, and tomatoes. CPPU has also shown potential applications in the field of medical research due to its ability to stimulate cell growth and proliferation.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood. However, it is believed that N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea exerts its effects by activating the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell growth and proliferation. N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea may also modulate the expression of various genes involved in cell cycle regulation and differentiation.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase the activity of various enzymes involved in cell growth and proliferation, such as DNA polymerase and RNA polymerase. N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea has also been shown to increase the synthesis of various proteins involved in cell cycle regulation and differentiation. In addition, N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea has been shown to increase the synthesis of various neurotransmitters, such as dopamine and norepinephrine, which may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea has several advantages for use in laboratory experiments. N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea is a highly potent compound that can stimulate cell growth and proliferation at very low concentrations. N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea is also stable and can be easily synthesized in large quantities. However, N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea also has some limitations for use in laboratory experiments. N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea is a highly toxic compound that can cause severe health effects if not handled properly. N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea also has a short half-life and may require frequent dosing in order to maintain its effects.

Future Directions

There are several potential future directions for research on N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea. One area of research could be the development of N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea analogs with improved potency and selectivity. Another area of research could be the investigation of the potential therapeutic applications of N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea in the treatment of various diseases, such as cancer and neurological disorders. Finally, research could be conducted to investigate the potential environmental impact of N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea on soil and water systems.

Synthesis Methods

N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea is synthesized through a multi-step process that involves the reaction of 3,5-dimethoxyaniline with cyanogen bromide to form 3,5-dimethoxybenzonitrile, which is then reacted with cyclopentylamine and thiourea to produce N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea. The synthesis of N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea is a complex process that requires careful control of reaction conditions and purification steps to ensure high purity.

Scientific Research Applications

N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea has been extensively studied for its potential applications in medical research. N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea has been shown to stimulate cell growth and proliferation in various cell types, including neuronal cells, cardiac cells, and cancer cells. N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea has also been shown to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications in the treatment of various diseases.

properties

IUPAC Name

1-cyclopentyl-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-17-12-7-11(8-13(9-12)18-2)16-14(19)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUVTEOUWWNZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(3,5-dimethoxyphenyl)thiourea

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